![molecular formula C18H17FN2O3 B2746003 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922130-82-3](/img/structure/B2746003.png)
2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 4-hydroxy-2-quinolone structure, which displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to the reactions of 4-hydroxy-2-quinolones. These compounds play an important role in organic chemistry, as related structures have shown very diverse biological and pharmaceutical activities .Scientific Research Applications
Structural Aspects and Properties in Salt and Inclusion Compounds
A study explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into the formation of gels and crystalline solids upon treatment with various acids. The research highlighted the influence of acid anions on gel formation and provided crystal structures for compounds, indicating potential applications in materials science due to their fluorescence properties when forming host–guest complexes (A. Karmakar, R. Sarma, J. Baruah, 2007).
Binding Characteristics for Receptor Studies
The binding characteristics of a novel ligand, [3H]DAA1106, were investigated, showing potent and selective binding to peripheral benzodiazepine receptors. This study contributes to understanding receptor-ligand interactions, potentially impacting neuropharmacology and the development of diagnostic tools (S. Chaki et al., 1999).
Antimicrobial Activity of Novel Oxazolidinone Analogs
Research on novel oxazolidinone analogs demonstrated significant antimicrobial activities against a variety of clinically important pathogens, including resistant strains. This study suggests potential therapeutic applications for these compounds in treating infections (G. Zurenko et al., 1996).
Synthesis and Potential Antitumor Agents
A study on the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline highlighted formal total syntheses of various compounds with potential as antitumor agents. This research could lead to the development of new drugs for cancer treatment (D. Roberts et al., 1997).
Fluorescence Applications in Biochemical Analysis
A novel stable fluorophore, 6-methoxy-4-quinolone, was investigated for its strong fluorescence in a wide pH range of aqueous media. Its characteristics make it an excellent candidate for fluorescent labeling in biomedical analysis, offering a tool for various research and diagnostic applications (Junzo Hirano et al., 2004).
Safety and Hazards
The safety and hazards of this compound are not explicitly mentioned in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is available for research use only.
Future Directions
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-21-15-8-7-13(10-12(15)6-9-18(21)23)20-17(22)11-24-16-5-3-2-4-14(16)19/h2-5,7-8,10H,6,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEBLFJVEXFWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
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